molecular formula C15H17NO2 B2773778 1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one CAS No. 259739-00-9

1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one

Cat. No.: B2773778
CAS No.: 259739-00-9
M. Wt: 243.306
InChI Key: LFRBCJWTPLLSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups that make it versatile in various chemical reactions and applications.

Mechanism of Action

Target of Action

It has been observed to show interaction with arg342 and other residues

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. It has been observed to show H-bond interaction with Arg342 and hydrophobic interactions with other residues . The exact nature of these interactions and the resulting changes are subject to further investigation.

Pharmacokinetics

The compound’s molecular weight is 243.31 , which may influence its pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method involves the catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile . The reaction conditions often include the use of solvents with different polarities to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production rate and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. Its ability to form stable complexes with biological targets makes it particularly valuable in biomedical research and diagnostic applications.

Properties

IUPAC Name

1-[6-[2-hydroxyethyl(methyl)amino]naphthalen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(18)12-3-4-14-10-15(16(2)7-8-17)6-5-13(14)9-12/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRBCJWTPLLSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.15 g (55.5 mmol) NaHSO3, 8 mL of water, 0.78 g (4.19 mmol) of 1-(6-hydroxy-2-naphthyl)-1-ethanone (prepared as described in Example 1(b)), and 8 mL of 2-methylaminoethanol was heated and stirred in a steel bomb at 140° C. for 28 hours. After cooling, the mixture was distributed between ethyl acetate and water (500 mL and 200 mL, respectively). The organic layer was dried and evaporated to leave raw 1-(6-(2-hydroxyethyl-methylamino)-2-naphthyl)-1-ethanone (0.749 g, 73%) of which was further purified by radial chromatography (4 mm SiO2, CH2Cl2).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.